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Executive Summary
First reported in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone

synthesis has become an indispensable tool in organic chemistry for the mild and selective

formation of ketones and aldehydes.[1][2][3] This powerful reaction circumvents the common

problem of over-addition often encountered with highly reactive organometallic reagents and

traditional acylating agents. The key to this selectivity lies in the use of N-methoxy-N-

methylamides, commonly known as Weinreb amides. These amides react with organolithium or

Grignard reagents to form a stable, chelated tetrahedral intermediate, which only collapses to

the corresponding ketone or aldehyde upon aqueous workup.[1][3] This stability prevents the

undesired second addition of the organometallic reagent, thus avoiding the formation of tertiary

alcohol byproducts.[1] The broad substrate scope, tolerance of various functional groups, and

generally high yields have established the Weinreb-Nahm synthesis as a cornerstone in the

synthesis of complex molecules, including numerous natural products and pharmaceutical

agents.[1] This guide provides an in-depth overview of the discovery, mechanism, and modern

applications of this essential transformation, complete with detailed experimental protocols and

quantitative data to aid researchers in its practical application.
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Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using organometallic

reagents was often a low-yielding process plagued by the formation of tertiary alcohol

byproducts. The intermediate ketone formed is often more reactive than the starting material,

leading to a second nucleophilic attack. In their seminal 1981 paper published in Tetrahedron

Letters, Steven M. Weinreb and Steven Nahm at The Pennsylvania State University described

a novel method for the synthesis of ketones and aldehydes using N-methoxy-N-methylamides.

[2][4] They demonstrated that these amides react cleanly with a variety of Grignard and

organolithium reagents to afford the desired carbonyl compounds in good to excellent yields,

even when an excess of the organometallic reagent is used.[4] This groundbreaking work

provided a robust and general solution to a long-standing challenge in organic synthesis.

The Reaction Mechanism
The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation

of a stable five-membered chelated tetrahedral intermediate. The reaction proceeds via the

following steps:

Nucleophilic Addition: An organometallic reagent (organolithium or Grignard) adds to the

carbonyl carbon of the Weinreb amide.

Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by

chelation of the metal cation (Li⁺ or MgX⁺) between the carbonyl oxygen and the methoxy

oxygen.[3] This chelate is stable at low temperatures.

Aqueous Workup: Upon the addition of an aqueous acid, the chelated intermediate is

hydrolyzed to release the final ketone or aldehyde product, along with N,O-

dimethylhydroxylamine.

This mechanism prevents the collapse of the tetrahedral intermediate to the ketone in the

presence of unreacted organometallic reagent, thereby inhibiting over-addition.
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Start

Combine 5-bromo-2-furoic acid
and DCM in a flask

Add CDI and stir for 45 min

Add N,O-dimethylhydroxylamine HCl
and stir for 6 hours

Quench with 1 M HCl

Separate layers and extract
aqueous phase with DCM

Wash combined organic layers

Dry with Na₂SO₄ and concentrate

Pure Weinreb Amide

 

Start

Dissolve Weinreb amide in
anhydrous THF under inert gas

Cool solution to 0 °C

Add Grignard reagent dropwise
and stir for 1-3 hours

Quench with saturated NH₄Cl

Extract with ethyl acetate

Wash with brine and dry
over Na₂SO₄

Filter, concentrate, and purify
by column chromatography

Pure Ketone
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Target Molecule
(contains a ketone)

Retrosynthetic Analysis:
Disconnect at the C-CO bond

Identify Precursors:
Weinreb Amide and

Organometallic Reagent

Synthesize Weinreb Amide
from a suitable

carboxylic acid derivative

Prepare Organometallic Reagent
(if not commercially available)

Perform Weinreb-Nahm
Ketone Synthesis

Purify and Characterize
the Target Molecule

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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